VIP236

Payload permeability Drug efflux resistance P-glycoprotein

VIP236 is a first-in-class SMDC integrating three synergistic features absent from any single comparator: (1) αvβ3 integrin-mediated tumor homing independent of HER2 status, (2) neutrophil elastase-dependent payload release confined to the TME, and (3) the VIP126 payload engineered to resist P-gp/BCRP-mediated efflux (19-fold potency advantage over SN38 in BCRP-overexpressing cells). Preclinically, VIP236 achieves a 10-fold improved tumor-to-plasma ratio vs free payload and significant efficacy in HER2-negative gastric cancer models where trastuzumab deruxtecan fails. Active across NSCLC, RCC, CRC, TNBC, and gastric PDX models. Phase 1 (NCT05712889).

Molecular Formula C72H84N12Na2O20S
Molecular Weight 1515.6 g/mol
Cat. No. B15605633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIP236
Molecular FormulaC72H84N12Na2O20S
Molecular Weight1515.6 g/mol
Structural Identifiers
InChIInChI=1S/C72H86N12O20S.2Na/c1-6-26-73-69(95)77-46-15-12-17-48(36-46)105(98,99)82-47-16-11-14-43(35-47)55(38-60(86)87)80-71(97)76-45-23-21-44(22-24-45)75-70(96)74-27-30-101-32-34-102-33-31-100-29-25-59(85)78-56(39-61(88)89)66(92)83-28-13-20-57(83)64(90)81-62(42(4)5)67(93)104-72(8-3)53-37-58-63-51(40-84(58)65(91)52(53)41-103-68(72)94)49(7-2)50-18-9-10-19-54(50)79-63;;/h9-12,14-19,21-24,35-37,42,55-57,62,82H,6-8,13,20,25-34,38-41H2,1-5H3,(H,78,85)(H,81,90)(H,86,87)(H,88,89)(H2,73,77,95)(H2,74,75,96)(H2,76,80,97);;/q;2*+1/p-2/t55-,56+,57+,62+,72+;;/m1../s1
InChIKeyZVBHCHRVKCGYDA-YBUSIOMQSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VIP236 Procurement Guide: SMDC Targeting αvβ3 Integrin with Neutrophil Elastase-Activated Camptothecin Payload for Solid Tumor Research


VIP236 is a first-in-class small molecule–drug conjugate (SMDC) composed of an αvβ3 integrin-binding small molecule linked via a neutrophil elastase (NE)-cleavable peptide linker to VIP126, an optimized 7-ethyl camptothecin topoisomerase I (TOP1) inhibitor payload . Unlike conventional camptothecin-based chemotherapeutics, VIP236 is designed for targeted delivery: the αvβ3 binder directs the conjugate to integrin-expressing tumor cells and activated endothelial cells, while the linker ensures that the cytotoxic payload is released preferentially in the tumor microenvironment (TME) where NE is abundantly expressed . Preclinically, administration of VIP126 via VIP236 achieves a 10-fold improvement in tumor-to-plasma ratio versus VIP126 administered alone, and the payload VIP126 is engineered for high permeability with low active efflux, overcoming transporter-mediated resistance observed with the clinically used camptothecin metabolite SN38 . VIP236 is currently in Phase 1 clinical evaluation (NCT05712889) for patients with advanced or metastatic solid tumors .

Why VIP236 Cannot Be Substituted with Generic Camptothecin Analogs, ADCs, or Other TOP1 Inhibitors


Procurement decisions for targeted camptothecin-based therapeutics require careful evaluation of payload design, tumor-targeting strategy, and resistance profile. VIP236 integrates three differentiated features—αvβ3-mediated tumor homing, NE-dependent extracellular payload release, and a modified camptothecin payload (VIP126) optimized to resist P-gp/BCRP-mediated efflux—that are not simultaneously present in any single comparator compound . Direct substitution with irinotecan would forfeit the tumor-targeting advantage and the 10-fold improved tumor-to-plasma ratio; substitution with the ADC trastuzumab deruxtecan would restrict use to HER2-expressing tumors, whereas VIP236 demonstrates efficacy independent of HER2 status . Even payload-level substitution with SN38 introduces transporter-mediated resistance vulnerabilities that VIP126 was specifically designed to overcome . The quantitative evidence below documents these critical performance gaps.

VIP236 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


VIP126 (Active Payload of VIP236) Demonstrates 20-Fold Higher Permeability and Negligible Active Efflux Compared with SN38

The active payload of VIP236, VIP126, was directly compared with SN38 (the active metabolite of irinotecan and the payload of sacituzumab govitecan) in bidirectional flux assays using Caco-2 cells and human P-gp-overexpressing LLC-PK1 cells. VIP126 showed 20-times higher permeability than SN38, and its efflux ratio was approximately 1 in both cell systems, indicating it is not a substrate for active efflux transporters . In contrast, SN38 exhibited a high efflux ratio (≥3), consistent with active P-gp/BCRP-mediated export . In cytotoxicity assays using parental and transporter-overexpressing NCI-H1975 NSCLC cells, the IC50 of VIP126 remained nearly constant across parental (19 nM), P-gp-overexpressing (34 nM), and BCRP-overexpressing (27 nM) lines, whereas the IC50 of SN38 increased from 45 nM (parental) to 141 nM (P-gp) and 512 nM (BCRP)—a 2.4-fold potency advantage for VIP126 in parental cells that expands to 4.1-fold and 19-fold, respectively, in efflux-transporter-expressing lines . This demonstrates that VIP126 is engineered to overcome the P-gp/BCRP-mediated drug resistance that limits the efficacy of SN38 and SN38-based therapeutics.

Payload permeability Drug efflux resistance P-glycoprotein BCRP Camptothecin optimization

VIP236 Achieves a 10-Fold Improvement in Tumor-to-Plasma Payload Ratio Compared with Free VIP126 Administration

In tumor-bearing mice, administration of VIP126 as the VIP236 conjugate (4 mg/kg i.v.) resulted in a 10-fold improvement in the tumor-to-plasma ratio of the payload compared with administration of VIP126 alone (1 mg/kg i.v.; equimolar VIP126 dose) . While pharmacokinetic parameters for VIP236 showed low plasma clearance (CL = 2.7–4.4 mL/min/kg across mice, rats, and dogs), low volume of distribution (Vss = 0.11–0.25 L/kg), and a terminal half-life ranging from 0.93 h (mice) to 3.07 h (dogs) , the critical pharmacokinetic differentiator is the preferential tumor accumulation of the cleaved payload. This targeted delivery is driven by the αvβ3 integrin-binding moiety of VIP236, which directs the intact conjugate to integrin-expressing tumor tissue before NE-mediated cleavage releases VIP126 locally in the TME .

Tumor-targeted delivery Pharmacokinetics Tumor/plasma ratio Biodistribution

VIP236 Demonstrates Superior Tumor Response Rates Compared with Irinotecan in MX-1 Triple-Negative Breast Cancer Xenografts

In the MX-1 triple-negative breast cancer (TNBC) xenograft model, VIP236 at 40 mg/kg (3 days on/4 days off, i.v.) produced 7/8 complete responses (CR) and 1/8 partial response (PR), with a treatment/control (T/C) ratio of 0.001 (p < 0.001 vs vehicle) . Irinotecan at 15 mg/kg (4 days on/3 days off, i.v.), delivering a comparable payload dose of 9.5 mg/kg, produced only 4/8 CR and 4/8 PR with a T/C ratio of 0.002 . At a higher dose of 30 mg/kg irinotecan (Q2/3Dx9, delivering 19 mg/kg payload dose), the best response was 5/7 PR and 2/7 stable disease (SD), with a T/C ratio of 0.15—inferior to all VIP236 dose levels tested (26–40 mg/kg) . This head-to-head comparison demonstrates that VIP236 achieves a higher rate of complete tumor regression at a lower or comparable payload dose than irinotecan, consistent with its tumor-targeted delivery and efflux-resistant payload design.

Triple-negative breast cancer Xenograft efficacy Complete response Irinotecan comparator

VIP236 Outperforms Trastuzumab Deruxtecan (Enhertu®) in Gastric Cancer Xenograft Models Regardless of HER2 Expression Status

In a head-to-head comparison across three gastric cancer xenograft models with varying HER2 expression levels, VIP236 demonstrated statistically significant superior tumor growth inhibition compared with the approved anti-HER2 antibody-drug conjugate (ADC) trastuzumab deruxtecan (Enhertu®), which also carries a camptothecin-class TOP1 inhibitor payload (DXd) . Specifically, VIP236 achieved statistically improved efficacy in NCI-H87 (HER2-high, p < 0.05), SNU16 (HER2-negative, p < 0.001), and the patient-derived GXA3040 model (HER2-low, p < 0.001) . Critically, VIP236's efficacy was independent of HER2 expression—it outperformed trastuzumab deruxtecan even in the HER2-negative SNU16 model, where the ADC lacks target engagement . Pharmacodynamic analysis in the SNU16 model confirmed that VIP236 drives robust TOP1 inhibition and subsequent DNA damage, as evidenced by a time-dependent increase in γH2AX-positive cells in treated tumors .

Gastric cancer HER2-independent efficacy ADC comparator Trastuzumab deruxtecan Patient-derived xenograft

VIP236 NE-Dependent Cytotoxicity: 170-Fold Potency Shift Upon Neutrophil Elastase Activation in Renal Cell Carcinoma Cells

The prodrug design of VIP236 requires NE-mediated cleavage in the TME to release the active payload VIP126. In the 786-O human renal cell carcinoma cell line, VIP236 exhibited an IC50 of 188 nM in the absence of NE, which shifted to 1.1 nM upon addition of 10 nM NE—a 171-fold increase in potency . The free payload VIP126 showed an IC50 of 1.2 nM regardless of NE presence, confirming that the NE-dependent potency shift is attributable to the prodrug cleavage mechanism . This conditional activation profile, observed across multiple cell lines (e.g., HT29 colorectal: 245 nM without NE vs 8.7 nM with NE; SW480 colorectal: 41 nM vs 1.2 nM; NCI-H69 SCLC: 486 nM vs 3.0 nM), demonstrates that VIP236 is designed to remain relatively inactive in circulation (low NE environment) while becoming potently cytotoxic upon reaching NE-rich tumor tissue .

Neutrophil elastase Tumor microenvironment activation Prodrug selectivity Conditional cytotoxicity

VIP236 Demonstrates Activity Across Six Distinct Cancer Indications in Patient-Derived Xenograft Models with T/C Ratios Ranging from 0.0 to 14.5

In a comprehensive in vivo efficacy screening across patient-derived xenograft (PDX) models, VIP236 monotherapy produced T/C ratios of 0.0 in non-small cell lung cancer (NSCLC, p < 0.0001), 8.9 in renal cell carcinoma (RCC, p < 0.0001), 14.5 in colorectal cancer (CRC, p < 0.01), and 5.6 in triple-negative breast cancer (TNBC, p < 0.0001), all compared with vehicle control . Additionally, VIP236 treatment resulted in a statistically significant reduction of lung metastases (p < 0.001) and brain metastases (p < 0.01) in an orthotopic metastatic TNBC PDX model . A separate patient-derived CRC liver metastasis model also showed statistically significant tumor growth inhibition (p < 0.01) . Across all in vivo models tested, no clinically significant body weight loss or treatment-related mortality was observed . This breadth of activity across six distinct cancer types, including metastatic models, supports VIP236's αvβ3-targeted mechanism being applicable across tumor indications that express the integrin target rather than being restricted to a single tumor type or genetic biomarker .

Patient-derived xenograft Pan-cancer efficacy T/C ratios NSCLC RCC CRC TNBC Metastasis

VIP236 Best-Fit Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Development in HER2-Negative or HER2-Independent Gastric Cancer Models

VIP236 is the preferred candidate for gastric cancer xenograft studies where HER2 expression is low, negative, or heterogeneous. Direct head-to-head data show VIP236 statistically outperforms trastuzumab deruxtecan across HER2-high (p<0.05), HER2-low (p<0.001), and HER2-negative (p<0.001) gastric cancer models . Unlike HER2-targeted ADCs, VIP236's αvβ3 integrin targeting is independent of HER2 status, making it particularly suitable for research programs evaluating therapies for the substantial fraction of gastric cancer patients (~80%) with HER2-negative disease who cannot benefit from trastuzumab deruxtecan .

CNS and Lung Metastasis Research Requiring High Tissue Penetration

VIP236 is indicated for metastatic cancer research programs focused on reducing brain and lung metastatic burden. In an orthotopic metastatic TNBC PDX model, VIP236 achieved statistically significant reduction of both lung metastases (p<0.001) and brain metastases (p<0.01) . The small-molecule format of VIP236 (~1.5 kDa), compared with large ADCs (~150 kDa), combined with its efflux-resistant payload VIP126 (efflux ratio ≈1 in P-gp-expressing cells), supports superior tissue penetration and retention in sanctuary sites such as the brain, where P-gp/BCRP at the blood-brain barrier limits accumulation of transporter-substrate chemotherapeutics like SN38 .

Pan-Cancer PDX Screening Programs for αvβ3-Expressing Solid Tumors

For research organizations conducting PDX-based screening across multiple solid tumor indications, VIP236 offers a single agent with demonstrated activity spanning NSCLC (T/C = 0.0), RCC (T/C = 8.9), CRC (T/C = 14.5), TNBC (T/C = 5.6), and gastric cancer . The absence of treatment-related mortality or clinically significant weight loss across all in vivo models tested supports its use in prolonged dosing regimens required for chronic efficacy studies . Procurement of VIP236 for pan-cancer screening leverages the αvβ3 integrin target, which is expressed on activated endothelial cells and tumor cells across multiple aggressive cancer types, as confirmed by IHC analysis of >50 patient-derived samples per indication .

Drug Efflux Resistance Modeling: P-gp/BCRP-Overexpressing Tumor Studies

VIP236 is the rational choice for efficacy studies in tumor models with documented P-gp or BCRP overexpression, where SN38-based therapies (irinotecan, sacituzumab govitecan) exhibit reduced potency. The VIP126 payload maintains consistent cytotoxicity across parental (IC50 = 19 nM), P-gp-overexpressing (IC50 = 34 nM), and BCRP-overexpressing (IC50 = 27 nM) NCI-H1975 NSCLC cells, while SN38 IC50 values increase from 45 nM to 141 nM and 512 nM, respectively . This translates to a 19-fold potency advantage for VIP126 over SN38 in BCRP-overexpressing cells . For research programs investigating mechanisms of transporter-mediated drug resistance, VIP236 provides a tool compound with intrinsic resistance to this clinically relevant resistance pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VIP236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.